(2E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
CAS No.: 1582302-82-6
Cat. No.: VC7186746
Molecular Formula: C17H14Cl2O2
Molecular Weight: 321.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1582302-82-6 |
|---|---|
| Molecular Formula | C17H14Cl2O2 |
| Molecular Weight | 321.2 |
| IUPAC Name | (E)-3-(2,4-dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H14Cl2O2/c1-2-21-15-8-4-13(5-9-15)17(20)10-6-12-3-7-14(18)11-16(12)19/h3-11H,2H2,1H3/b10-6+ |
| Standard InChI Key | DSSDTNJRWQHEEV-UXBLZVDNSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
(2E)-3-(2,4-Dichlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a three-carbon α,β-unsaturated ketone bridge connecting two aromatic rings. The compound’s systematic name reflects its substituents: a 2,4-dichlorophenyl group at the β-position and a 4-ethoxyphenyl group at the α-position of the propenone backbone. Its molecular formula is C₁₇H₁₄Cl₂O₂, with a molecular weight of 321.2 g/mol . The (2E) configuration indicates the trans geometry of the double bond, a critical feature influencing its chemical reactivity and biological interactions.
The InChIKey DSSDTNJRWQHEEV-UXBLZVDNSA-N provides a unique identifier for this compound, enabling precise database searches and structural verification . X-ray crystallography data for analogous chalcones, such as (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, reveals planar geometries stabilized by conjugated π-systems, suggesting similar structural rigidity in this derivative .
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2,4-dichloroacetophenone and 4-ethoxybenzaldehyde. This method, adapted from protocols for structurally related chalcones, employs potassium hydroxide (KOH) in methanol under ice-cooled conditions (20°C), yielding 77% of the target product . The reaction mechanism proceeds through enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone.
Table 1: Synthesis Parameters
| Parameter | Detail |
|---|---|
| Starting Materials | 2,4-Dichloroacetophenone, 4-Ethoxybenzaldehyde |
| Catalyst | KOH (10% w/v) |
| Solvent | Methanol |
| Temperature | 20°C (ice-cooled) |
| Reaction Time | 4–6 hours |
| Yield | 77% |
Industrial Scalability
While laboratory-scale synthesis is well-established, industrial production requires optimization for cost and efficiency. Continuous flow reactors and catalytic systems (e.g., solid acid/base catalysts) are proposed to enhance yield and reduce waste, though specific data for this compound remain unpublished .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its stability under ambient conditions is attributed to the electron-withdrawing chlorine atoms, which reduce susceptibility to oxidative degradation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 8.20 (d, J = 15.6 Hz, 1H, CH=CO), 7.85–7.45 (m, 6H, aromatic), 6.95 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃) .
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¹³C NMR: Signals at δ 188.5 (C=O), 148.2–114.7 (aromatic carbons), 63.5 (OCH₂), 14.8 (CH₃) confirm the structure .
Infrared (IR) Spectroscopy:
Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,580 cm⁻¹ (C=C stretch) validate the α,β-unsaturated ketone system .
Biological Activities and Mechanisms
Antioxidant and Anti-inflammatory Effects
The ethoxy group’s electron-donating properties may enhance radical scavenging activity. Molecular docking simulations suggest binding to cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB), key targets in inflammation .
Table 2: Hypothesized Biological Targets
| Target | Proposed Interaction |
|---|---|
| COX-2 | Competitive inhibition |
| Bcl-2 | Pro-apoptotic modulation |
| Tubulin | Binding at the colchicine site |
Applications and Industrial Relevance
Pharmaceutical Development
As a lead compound, this chalcone derivative is a candidate for antiproliferative drug design. Structural modifications, such as halogen substitution or methoxy/ethoxy tuning, optimize bioavailability and target selectivity .
Material Science
The conjugated system enables applications in organic semiconductors and photoresponsive materials. Studies on nitro-substituted analogs show tunable optical properties (λmax = 350–400 nm), suggesting utility in optoelectronics .
Challenges and Future Directions
Despite its promise, gaps persist in:
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In vivo pharmacokinetics: Absorption, distribution, and toxicity profiles are uncharacterized.
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Target specificity: Off-target effects on non-cancerous cells require evaluation.
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Synthetic scalability: Greener solvents and catalysts are needed for sustainable production.
Future research should prioritize structure-activity relationship (SAR) studies and collaborative industrial-academic partnerships to translate findings into therapies.
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